6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C13H11ClN4O2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyridazine derivatives, including 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized for their potential biological properties. These compounds are studied using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Theoretical calculations, such as Density Functional Theory (DFT), are employed to analyze molecular properties like HOMO-LUMO energy levels, energy gap, and other quantum chemical parameters. Such studies contribute to understanding the molecular structures and interactions in these compounds (Sallam et al., 2021).
Potential Medical Applications
Various derivatives of this compound have been synthesized and evaluated for their potential as anti-diabetic medications. They have been tested for their inhibition potentials against Dipeptidyl peptidase-4 (DPP-4), a significant target in diabetes treatment. These studies include both in silico and in vitro evaluations, as well as an assessment of their insulinotropic activities (Bindu et al., 2019).
Antiviral and Antitumor Properties
Research has shown that certain triazolo[4,3-b]pyridazine derivatives exhibit promising antiviral activity against hepatitis-A virus (HAV), highlighting their potential in developing new antiviral therapies. The effectiveness of these compounds is assessed using plaque reduction infectivity assays to determine virus count reduction (Shamroukh & Ali, 2008). Additionally, triazolo[4,3-b]pyridazine derivatives have been studied for their cytotoxic activities against various cancer cell lines, indicating their potential as antitumor agents (Mamta et al., 2019).
Agricultural Applications
In the agricultural field, pyridazine derivatives are utilized for various purposes such as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory activities. These applications are significant in pest management and crop protection strategies. Research includes the synthesis and docking study of novel pyridazine derivatives against fungal pathogens like Fusarium oxysporum, providing insights into their potential use in agriculture (Sallam et al., 2022).
Properties
IUPAC Name |
6-chloro-3-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-19-8-3-4-10(20-2)9(7-8)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDBEZOOWVPWTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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